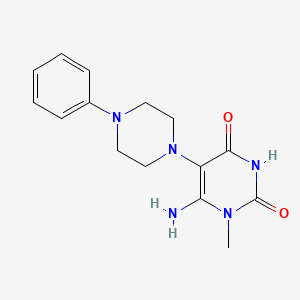

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-13(16)12(14(21)17-15(18)22)20-9-7-19(8-10-20)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3,(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVHCLROFSBOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)N2CCN(CC2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with notable biological activities. Its molecular formula is , and it has a molecular weight of approximately 301.35 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to its application in treating various diseases.

Biological Activities

The compound exhibits several biological activities, including:

- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and NCI-H460, with IC50 values indicating potent activity .

- Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related pyrimidine derivatives, which may be beneficial in managing conditions like arthritis .

Case Studies

Several studies have focused on the biological activity of similar compounds within the pyrimidine class:

- Antitumor Activity : A study evaluated a series of pyrimidine derivatives for their ability to inhibit tumor growth in vitro. One compound demonstrated an IC50 value of 49.85 µM against A549 cell lines, indicating moderate antitumor activity .

- Cholinesterase Inhibition : Another study identified isatin Mannich bases that showed impressive inhibition profiles against AChE and BChE, with some compounds being 2.2 to 5.9 times more effective than standard drugs like Tacrine . This suggests that this compound may share similar inhibitory characteristics.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Structural Differences

| Compound Name | Substituents at 5-Position | Core Structure | Notable Features |

|---|---|---|---|

| Target compound | 4-Phenylpiperazin-1-yl | Pyrimidine-2,4-dione | Enhanced lipophilicity, potential CNS activity |

| 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione | Methylamino | Pyrimidine-2,4-dione | Smaller substituent, simpler synthesis |

| 7-Thio-6,7-dihydrocyclopenta[d]pyrimidine-2,4-dione derivatives | Thioalkyl groups | Cyclopenta[d]pyrimidine | Antioxidant activity, fused alicyclic ring |

| Azo-dye derivatives (e.g., 6-amino-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione) | Azo-linked aryl groups | Pyrimidine-2,4-dione | Antiparasitic activity, visible chromophore |

| Quinoline-uracil hybrids (e.g., 6-amino-1-methyl-5-[(2-oxoquinolin-3-yl)methyleneamino]pyrimidine-2,4-dione) | Quinoline-based substituents | Pyrimidine-2,4-dione | Anticancer activity, metal-binding capacity |

Pharmacological Implications and Structure-Activity Relationships (SAR)

- Methylamino vs. Piperazine: Smaller substituents (e.g., methylamino) reduce steric hindrance but may limit target selectivity compared to phenylpiperazine .

- Thio and Azo Modifications : Improve redox activity and electron transfer, critical for antioxidant and antiparasitic effects .

Q & A

Q. Optimization Strategies :

- Use Amberlyst-15 as a heterogeneous catalyst in polar solvents (e.g., methanol) to enhance reaction yields and reduce side products .

- Monitor reaction progress via HPLC to isolate intermediates and minimize purification steps .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Q. Methodological Approach

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 5.5–6.5 ppm for protons, δ 150–160 ppm for carbonyl carbons) and piperazinyl protons (δ 2.5–3.5 ppm). Multiplicity patterns distinguish substituent positions .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for the piperazine and methyl groups .

- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding interactions (e.g., between the dione carbonyls and amine groups) .

Data Contradiction Analysis :

If spectral data conflicts with computational predictions (e.g., DFT-optimized geometries), cross-validate using IR spectroscopy (C=O stretches at ~1700 cm⁻¹) and mass spectrometry (m/z fragmentation patterns) .

What computational tools are effective for predicting reaction pathways and optimizing synthesis?

Q. Advanced Reaction Design

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and energetics for key steps (e.g., piperazine coupling or methylation) .

- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways and side-reaction risks .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal solvents, temperatures, and catalysts .

Case Study :

For regioselective amination, DFT calculations can predict the activation barrier for nucleophilic attack at the 6-position versus competing sites .

How does the 4-phenylpiperazinyl moiety influence biological activity, and what assays validate its mechanism?

Q. Mechanistic Insights

- Target Interactions : The piperazine group enhances binding to serotonergic (5-HT) or dopaminergic receptors due to its conformational flexibility and nitrogen lone pairs .

- Enzyme Inhibition : The pyrimidine-dione core may inhibit phosphodiesterases (PDEs) or kinases , validated via:

- Fluorescence Polarization Assays : Measure PDE inhibition (IC₅₀ values).

- Molecular Docking : Simulate binding poses with PDE4B or similar targets using AutoDock Vina .

Contradiction Resolution :

If in vitro activity (e.g., μM IC₅₀) conflicts with in silico predictions, re-evaluate assay conditions (e.g., buffer pH, co-solvents) or probe for off-target effects via kinome-wide profiling .

What strategies address discrepancies in spectral data during structural elucidation?

Q. Advanced Analytical Workflow

- Controlled Degradation Studies : Expose the compound to stress conditions (heat, light) and analyze degradation products via LC-MS to identify labile groups .

- Dynamic NMR : Variable-temperature NMR can reveal conformational dynamics (e.g., piperazine ring flipping) that obscure peak assignments .

- Synchrotron XRD : High-resolution crystallography resolves ambiguities in bond lengths/angles, particularly for the dione ring .

Example :

If 1H NMR shows unexpected splitting for the methyl group, perform NOESY to assess spatial proximity to aromatic protons, ruling out steric hindrance .

How can researchers leverage multi-component reactions (MCRs) to diversify this scaffold?

Q. Methodological Innovation

- Ugi Reaction : Combine the pyrimidine-dione core with aldehydes, amines, and isocyanides to generate peptidomimetic derivatives .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline derivatives ) to introduce stereocenters at the piperazine or side-chain positions .

Optimization :

Screen solvents (e.g., water vs. DMF) and catalysts (e.g., thiourea organocatalysts) to improve enantioselectivity, monitored via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.